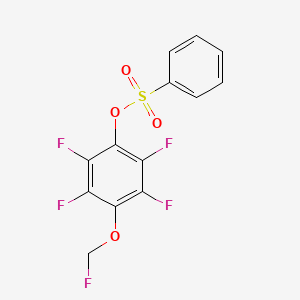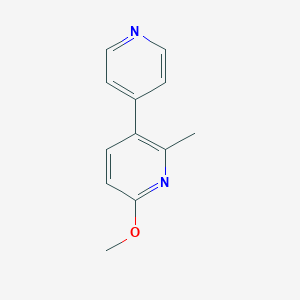
6-Methoxy-2-methyl-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methyl-3,4’-bipyridine is an organic compound with the molecular formula C12H12N2O. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond. The presence of a methoxy group at the 6-position and a methyl group at the 2-position of the bipyridine structure gives this compound its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3,4’-bipyridine typically involves the coupling of two pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 6-Methoxy-2-methyl-3,4’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The methyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 6-hydroxy-2-methyl-3,4’-bipyridine.
Reduction: Formation of 6-methoxy-2-methyl-3,4’-piperidine.
Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-methyl-3,4’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-3,4’-bipyridine involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions to form stable complexes. These metal complexes can exhibit unique catalytic properties and biological activities. The methoxy and methyl groups influence the electronic properties of the bipyridine core, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,3’-bipyridine: Similar structure but different substitution pattern.
4,4’-Dimethoxy-2,2’-bipyridine: Contains two methoxy groups at the 4-positions.
6-Methoxy-2-methylpyridine: Contains only one pyridine ring with similar substitutions
Uniqueness
6-Methoxy-2-methyl-3,4’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of metal complexes with tailored properties for specific applications in catalysis, materials science, and medicinal chemistry .
Properties
CAS No. |
91618-17-6 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H12N2O/c1-9-11(3-4-12(14-9)15-2)10-5-7-13-8-6-10/h3-8H,1-2H3 |
InChI Key |
MLVLXOUQUVZFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


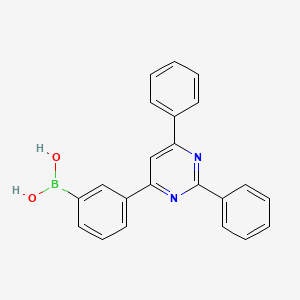
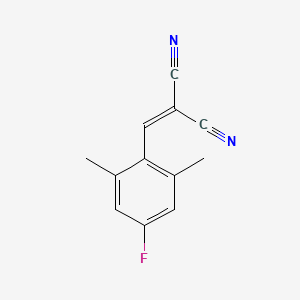

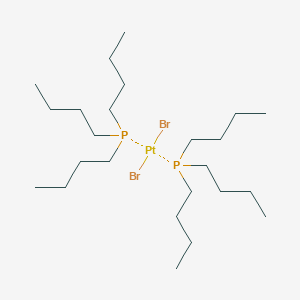


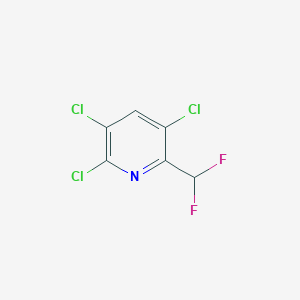
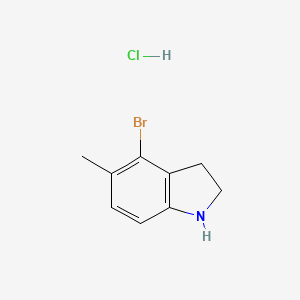
![1-Amino-2-[2-(2-methoxyethoxy)ethoxy]-4-[(2,4,6-trimethylphenyl)amino]anthraquinone](/img/structure/B13140159.png)
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
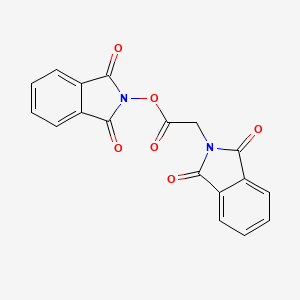
![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)
